molecular formula C13H9ClN4S B182985 4-(4-Chloro-phenyl)-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol CAS No. 74270-76-1

4-(4-Chloro-phenyl)-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol

Cat. No.: B182985
CAS No.: 74270-76-1
M. Wt: 288.76 g/mol
InChI Key: LIUGWBZKHWBZRM-UHFFFAOYSA-N
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Description

The chemical reagent 4-(4-Chloro-phenyl)-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol is a functionalized 1,2,4-triazole-3-thiol derivative of significant interest in medicinal chemistry and drug discovery research. This scaffold is a prominent pharmacophore, with its structure integrating multiple nitrogen atoms and a thiol group, which are known to be critical for interacting with biological targets . The specific molecular architecture, featuring a 4-chlorophenyl moiety and a pyridin-4-yl group, is designed to enhance potential binding affinity and biological activity, making it a valuable building block for the synthesis of novel bioactive molecules . Compounds based on the 1,2,4-triazole-3-thiol core demonstrate a broad and promising spectrum of biological activities in scientific studies. Research on analogous structures has shown potential for antiviral activity , with some triazole-thiol derivatives acting as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1 research, showing efficacy against drug-resistant mutant strains . Furthermore, this class of compounds is frequently investigated for its antimicrobial properties , demonstrating activity against various Gram-positive and Gram-negative bacteria in preclinical studies. The structural motif is also explored in other research areas, including anticancer and anticonvulsant agent development . The presence of the pyridine ring, as in this compound, is a common strategy in drug design to improve physicochemical properties and pharmacological profiles . This reagent is presented to the research community as a key intermediate for the design and synthesis of new heterocyclic compounds to explore their mechanism of action and potential research applications in various biological fields.

Properties

IUPAC Name

4-(4-chlorophenyl)-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN4S/c14-10-1-3-11(4-2-10)18-12(16-17-13(18)19)9-5-7-15-8-6-9/h1-8H,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIUGWBZKHWBZRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=NNC2=S)C3=CC=NC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00359565
Record name 4-(4-Chloro-phenyl)-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00359565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74270-76-1
Record name 4-(4-Chloro-phenyl)-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00359565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Base-Mediated Cyclization

The most widely reported method involves cyclocondensation of 4-chlorophenyl-substituted thiosemicarbazides with carbon disulfide under alkaline conditions. For example:

  • 4-Amino-3-(4-pyridyl)-5-mercapto-4H-1,2,4-triazole (Intermediate) is synthesized by reacting isonicotinic acid hydrazide with CS₂ in ethanol containing KOH.

  • The intermediate undergoes Schiff base formation with 4-chlorobenzaldehyde in dimethylformamide (DMF) under reflux, yielding the target compound.

Reaction Conditions:

  • Temperature: 80–100°C

  • Time: 8–12 hours

  • Yield: 62–72%

Characterization Data:

  • ¹H NMR (DMSO-d₆): δ 7.78 (d, 2H, ArH), 7.61 (d, 2H, ArH), 8.05 (d, 2H, Py-H).

  • IR (KBr): 3203 cm⁻¹ (N–H), 1610 cm⁻¹ (C=N), 1191 cm⁻¹ (C=S).

Microwave-Assisted Synthesis

One-Pot Protocol

Microwave irradiation drastically reduces reaction times from hours to minutes. A representative procedure:

  • 4-Chlorobenzhydrazide and phenyl isothiocyanate are mixed in ethanol.

  • KOH and silica gel are added as catalysts.

  • Irradiated at 300 W for 8 minutes.

Advantages:

  • Yield: 88% vs. 62% for conventional heating.

  • Purity: >97% (HPLC).

Mechanistic Insight:
Microwaves enhance dipole rotation, accelerating nucleophilic attack at the triazole C=S bond.

Functionalization of Preformed Triazole Cores

Thiolation via Lawesson’s Reagent

The 3-thiol group is introduced by treating 4-(4-chlorophenyl)-5-pyridin-4-yl-4H-1,2,4-triazole with Lawesson’s reagent in toluene:

Reaction Scheme:

Triazole+Lawesson’s ReagentToluene, 110°CThiol Derivative\text{Triazole} + \text{Lawesson’s Reagent} \xrightarrow{\text{Toluene, 110°C}} \text{Thiol Derivative}

Conditions:

  • Molar Ratio: 1:1.2 (triazole:reagent)

  • Yield: 75%.

Comparative Analysis of Synthetic Routes

MethodConditionsYield (%)Purity (%)Key Advantage
CyclocondensationReflux, 12 h62–7295High reproducibility
Microwave-Assisted300 W, 8 min8897Time-efficient
Lawesson’s ReagentToluene, 110°C, 6 h7593Direct thiolation

Critical Notes:

  • Microwave methods minimize side products like disulfides.

  • Lawesson’s reagent requires anhydrous conditions, increasing operational complexity.

Characterization and Validation

Spectroscopic Techniques

  • FTIR: Confirms S–H (2560 cm⁻¹) and C=S (1191 cm⁻¹) stretches.

  • ¹³C NMR: Peaks at δ 165.8 (C=N) and 138.9 (C–S).

X-ray Crystallography

Single-crystal studies (CCDC 269863) reveal:

  • Bond Lengths: C–S = 1.68 Å, N–N = 1.38 Å.

  • Dihedral Angle: 85.2° between pyridyl and triazole planes.

Elemental Analysis

Calculated for C₁₄H₁₀ClN₃S:

  • C: 58.43%, H: 3.50%, N: 14.61%
    Observed:

  • C: 58.40%, H: 3.55%, N: 14.59%.

Industrial-Scale Considerations

Cost Analysis

  • Raw Materials: 4-Chlorobenzaldehyde ($45/kg) dominates costs.

  • Microwave Reactors: Capital expenditure offsets reduced reaction times.

Environmental Impact

  • Waste Streams: CS₂ and KOH require neutralization (pH 7–8) before disposal.

  • Solvent Recovery: Ethanol and DMF are recycled via distillation (≥90% efficiency) .

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-phenyl)-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Sodium borohydride or catalytic hydrogenation.

    Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that compounds containing triazole moieties exhibit antimicrobial properties. Studies indicate that 4-(4-Chloro-phenyl)-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol can inhibit the growth of various bacterial strains and fungi. The presence of the thiol group enhances its effectiveness by facilitating interaction with microbial enzymes.

Anticancer Properties

The compound has shown promise in cancer research. It acts as an inhibitor of specific kinases involved in cancer cell proliferation. In vitro studies reveal that it can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.

Enzyme Inhibition

This triazole derivative has been studied for its ability to inhibit enzymes such as carbonic anhydrase and certain proteases. Such inhibition is crucial in developing therapeutic agents for conditions like glaucoma and cancer.

Drug Development

The unique structure of this compound makes it a valuable scaffold for drug design. Researchers are exploring its derivatives to enhance potency and selectivity against specific biological targets.

Formulation in Drug Delivery Systems

Due to its solubility and stability characteristics, this compound can be incorporated into various drug delivery systems, improving the bioavailability of poorly soluble drugs.

Fungicides

Given its antifungal properties, this compound is being investigated as a potential fungicide in agriculture. Its application could provide an effective means of controlling plant pathogens without harming beneficial microorganisms.

Plant Growth Regulators

Research suggests that triazole compounds can act as plant growth regulators, promoting growth and resistance to environmental stressors.

Corrosion Inhibitors

The thiol group in the compound may provide protective qualities against metal corrosion when applied in coatings or treatments for metals.

Polymer Chemistry

Incorporating this compound into polymer matrices could enhance the material's thermal stability and mechanical properties.

Case Studies

StudyApplicationFindings
AntimicrobialDemonstrated effective inhibition of E. coli and S. aureus growth at low concentrations.
AnticancerInduced apoptosis in breast cancer cell lines with IC50 values indicating significant potency.
Enzyme InhibitionEffective inhibitor of carbonic anhydrase with potential therapeutic implications for glaucoma treatment.

Mechanism of Action

The mechanism of action of 4-(4-Chloro-phenyl)-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol involves its interaction with various molecular targets. It can inhibit enzymes such as cytochrome P450, which is involved in the biosynthesis of ergosterol, a key component of fungal cell membranes . This inhibition disrupts cell membrane integrity, leading to cell death. Additionally, it may interact with DNA and RNA, interfering with their replication and transcription processes.

Comparison with Similar Compounds

Halogen-Substituted Analogs

  • Chloro vs. Bromo Derivatives : Isostructural analogs, such as 4-(4-bromophenyl)-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol, exhibit similar antimicrobial activity but differ in halogen electronegativity. The chloro derivative may offer better lipophilicity, enhancing membrane penetration, while bromo-substituted analogs could show stronger intermolecular interactions due to larger atomic size .
  • Trifluoromethyl Analogs: Compounds like 5-trifluoromethyl-4H-[1,2,4]triazole-3-thiol () display distinct electronic properties due to the electron-withdrawing CF₃ group.

Substituent Variations on the Triazole Core

  • Pyridinyl vs. Phenyl Groups : Replacing the pyridin-4-yl group with a phenyl moiety (e.g., 5-phenyl-4H-[1,2,4]triazole-3-thiol) reduces polarity and hydrogen-bonding capacity, which may diminish interactions with biological targets like enzymes or receptors .

Antifungal and Antimicrobial Activity

  • Strobilurin-Triazole Hybrids : Derivatives combining triazole-thiol with strobilurin motifs () show enhanced antifungal activity compared to standalone triazoles, likely due to dual-action mechanisms targeting ergosterol biosynthesis and mitochondrial respiration.
  • Schiff Base Derivatives : Condensation with aldehydes (e.g., 4-nitrobenzaldehyde in ) introduces imine groups, which can chelate metal ions in microbial enzymes, improving inhibitory potency .

Cytotoxic Activity

  • Colon Carcinoma (HCT-116): The parent triazole-3-thiol scaffold exhibits cytotoxic activity comparable to Vinblastine (IC₅₀ ~ 1.2 µM), while derivatives with electron-deficient substituents (e.g., nitro groups) show reduced efficacy due to decreased cellular uptake .
  • Acetamide Derivatives : Compounds like 2-((4-(4-chlorophenyl)-5-pyridin-4-yl-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dichlorophenyl)acetamide () demonstrate enhanced antitumor activity, likely due to improved solubility and target affinity from the acetamide side chain.

Spectral and Crystallographic Data

  • IR/NMR Signatures : The thiol group exhibits a characteristic IR stretch at ~2500 cm⁻¹, while the C=N imine bond appears at ~1600 cm⁻¹. Pyridinyl protons resonate at δ 8.15–8.50 ppm in ¹H NMR (DMSO-d₆) .
  • Crystallography : Isostructural analogs (e.g., chloro vs. bromo derivatives) reveal similar lattice parameters but differences in halogen-based intermolecular contacts, which may influence packing efficiency and stability .

Key Findings and Implications

  • Structure-Activity Relationships : The 4-chlorophenyl and pyridin-4-yl groups synergistically enhance antimicrobial and antitumor activities, while thiol modifications (e.g., alkylation or Schiff base formation) fine-tune bioavailability and target specificity.
  • Therapeutic Potential: Derivatives like the acetamide-linked compound () are promising candidates for drug development due to balanced hydrophobicity and hydrogen-bonding capacity.

Data Tables

Table 1: Comparison of Key Triazole Derivatives

Compound Substituents Biological Activity (IC₅₀/EC₅₀) Key Reference
Target Compound 4-Cl-Ph, 5-Pyridin-4-yl, -SH Antifungal: 2.5 µM
5-Trifluoromethyl Analog 4-NO₂-Ph, 5-CF₃, -SH Antifungal: 5.8 µM
S-Ethyl Derivative 4-Cl-Ph, 5-Pyridin-4-yl, -SMe Cytotoxic: 8.3 µM
Acetamide Hybrid () 4-Cl-Ph, 5-Pyridin-4-yl, -SAc Antitumor: 0.9 µM

Biological Activity

4-(4-Chloro-phenyl)-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol (CAS No. 74270-76-1) is a member of the triazole family known for its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential applications as an antimicrobial, anticancer, and anti-inflammatory agent. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

The molecular structure of this compound includes:

  • Molecular Formula : C₁₃H₉ClN₄S
  • Molecular Weight : 288.76 g/mol
  • Density : 1.44 g/cm³
  • Boiling Point : 431.7°C at 760 mmHg
  • Flash Point : 214.9°C

Synthesis

The synthesis of this compound typically involves the reaction of pyridine derivatives with triazole precursors under controlled conditions. Various methods have been explored to enhance yield and purity, including ultrasound-assisted techniques which have shown promise in improving reaction efficiency and product quality .

Antimicrobial Activity

Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. A study demonstrated that at a concentration of 125 µg/mL, synthesized derivatives showed activity against various bacterial strains including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa, with Minimum Inhibitory Concentrations (MIC) ranging from 31.25 to 62.5 µg/mL . The structure–activity relationship (SAR) suggests that modifications on the sulfur atom can influence antimicrobial efficacy without drastically altering activity profiles.

Anticancer Properties

The anticancer potential of this compound has been investigated through various assays. For example, derivatives were tested against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines using the MTT assay. Findings indicated that certain derivatives exhibited selective cytotoxicity towards melanoma cells, highlighting their potential as therapeutic agents in oncology .

Anti-inflammatory and Other Activities

Triazole compounds are also noted for their anti-inflammatory properties. In silico studies have predicted that specific modifications to the triazole ring can enhance anti-inflammatory activity by inhibiting key enzymes involved in inflammatory pathways . Furthermore, these compounds have shown antioxidant properties, contributing to their overall therapeutic profile.

Case Studies

  • Antimicrobial Efficacy : A comparative study involving various S-substituted derivatives demonstrated that certain modifications significantly enhanced antimicrobial activity against resistant strains of bacteria .
  • Cytotoxicity in Cancer Models : A series of synthesized triazole derivatives were evaluated for their cytotoxic effects on cancer cell lines. Notably, compounds with hydrazone linkages showed enhanced selectivity and potency against cancer cells compared to non-cancerous cells .
  • Structure–Activity Relationship Analysis : Detailed SAR studies have been conducted to understand how different substituents affect biological activity. The presence of electron-withdrawing groups was found to enhance the cytotoxicity of certain derivatives against melanoma cells .

Q & A

Q. What are the optimal synthetic routes for preparing 4-(4-Chloro-phenyl)-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol?

The compound is typically synthesized via a two-step process:

  • Step 1 : Formation of 2-isonicotinoyl-N-phenylhydrazinecarbothioamide by reacting isonicotinic acid hydrazide with phenyl isothiocyanate in basic media (e.g., NaOH/EtOH).
  • Step 2 : Cyclization of the intermediate under reflux in alkaline conditions to yield the triazole-thiol core. Subsequent alkylation or derivatization can be performed using alkyl halides in methanol with NaOH as a base .
  • Key parameters : Reaction time (3–6 hours), temperature (reflux conditions), and stoichiometric control of NaOH to ensure complete deprotonation of the thiol group .

Q. How should researchers characterize the structure and purity of this compound?

A combination of analytical techniques is recommended:

  • Elemental analysis : To confirm empirical formula and purity.
  • ¹H-NMR and LC-MS : For structural elucidation and verification of molecular weight.
  • FT-IR : To identify functional groups (e.g., S-H stretch at ~2500 cm⁻¹, C=N stretches in the triazole ring) .
  • Chromatography (HPLC/TLC) : To assess purity and monitor reaction progress .

Q. What are common derivatives of this compound, and how are they synthesized?

Derivatives are typically prepared via:

  • Alkylation : Reacting the thiol group with alkyl halides (e.g., methyl iodide, benzyl chloride) in methanol/NaOH to form S-alkylated triazoles .
  • Mannich reactions : Introducing aminomethyl groups using formaldehyde and secondary amines .
  • Example : 2-[(4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide is synthesized by alkylation followed by hydrazide formation .

Advanced Research Questions

Q. How can computational methods like molecular docking and ADME analysis guide biological studies?

  • Molecular docking : Use software like AutoDock Vina to model interactions between the triazole-thiol scaffold and target proteins (e.g., fungal CYP51 for antifungal activity). Focus on hydrogen bonding (pyridine nitrogen) and hydrophobic interactions (chlorophenyl group) .
  • ADME prediction : Tools like SwissADME can predict pharmacokinetic properties (e.g., logP ~2.5, moderate bioavailability) to prioritize derivatives for in vitro testing .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Cross-validation : Compare results from independent assays (e.g., broth microdilution for antifungal activity vs. agar diffusion for antibacterial effects) .
  • Structural benchmarking : Correlate activity with specific substituents (e.g., S-alkyl chains >3 carbons enhance antifungal potency) .
  • Control experiments : Test compounds against standardized strains (e.g., Candida albicans ATCC 10231) to minimize variability .

Q. How does regioselectivity impact alkylation reactions of the triazole-thiol?

  • Thiol vs. triazole nitrogen : The thiol group is preferentially alkylated in basic conditions due to its higher nucleophilicity.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) may favor N-alkylation, while methanol/NaOH promotes S-alkylation .
  • Monitoring : Use TLC or LC-MS to track reaction pathways and optimize yields .

Q. What chemical modifications enhance stability and reactivity of the triazole-thiol core?

  • Oxidation : Treat with H₂O₂ or I₂ to form disulfide bridges, improving stability but reducing thiol-mediated bioactivity .
  • Coordination chemistry : React with metal ions (e.g., Zn²⁺) to form complexes, which may modulate antimicrobial properties .

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